2,3-dihydro-1H-indene-4-carboxylic Acid
Overview
Description
2,3-dihydro-1H-indene-4-carboxylic Acid is an organic compound with the molecular formula C10H10O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization.Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-indene-4-carboxylic Acid consists of a five-membered cyclopentane ring fused with a benzene ring, with a carboxylic acid functional group attached to the fourth carbon of the indene structure .Physical And Chemical Properties Analysis
2,3-dihydro-1H-indene-4-carboxylic Acid is a solid substance at room temperature . It has a molecular weight of 162.19 .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition of Steel : Indanone derivatives, closely related to 2,3-dihydro-1H-indene-4-carboxylic Acid, exhibit significant inhibitory properties for mild steel corrosion in hydrochloric acid solutions. This includes compounds like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. Their efficiency in corrosion prevention can reach up to 92% under optimal conditions, making them valuable in industrial applications involving metal protection (Saady et al., 2018).
Chemical Synthesis and Modification
Synthesis of Analogues : Research has focused on synthesizing analogues of 3-oxo-1H-indene-1-carboxylic acid derivatives from 2,3-dihydro-1H-indene-4-carboxylic Acid. These analogues are synthesized via bromination and dehydrobromination processes, indicating the versatility of this compound in creating various derivatives for different applications (Yang Li-jian, 2013).
Structural Characterization : Detailed structural characterization of indan derivatives like (±)-1-trans-3-(3,4-dichlorophenyl)-2,3-dihydro-1H-indene-1-carboxamide has been conducted. These studies, involving X-ray diffraction, highlight the importance of these compounds in understanding molecular conformations and potential applications in material sciences (Doriguetto et al., 2009).
Pharmaceutical Research
- Drug Synthesis : Indene derivatives are key intermediates in the synthesis of various drugs. For instance, 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester is a crucial intermediate in the production of the pesticide Indoxacarb. This highlights the compound's role in pharmaceutical and agricultural chemical synthesis (Li-Xia Jing, 2012).
Material Science
- Gas Transport Characteristics : Polyamides containing the phenylindane group, derived from indene compounds, exhibit remarkable gas separation characteristics. They are highly soluble in polar solvents and have high glass transition temperatures, making them useful in gas transport and separation applications (Yong Ding & Bikson, 2002).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1H-indene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQSHWSGOMJDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283281 | |
Record name | 2,3-dihydro-1H-indene-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indene-4-carboxylic Acid | |
CAS RN |
4044-54-6 | |
Record name | 2,3-dihydro-1H-indene-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indene-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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